![molecular formula C23H24N6O2 B2625503 N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 873002-43-8](/img/structure/B2625503.png)
N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H24N6O2 and its molecular weight is 416.485. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiproliferative Activity
- Research Focus : Synthesis and antiproliferative activity of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, related to the compound , have been explored. These derivatives have shown inhibitory effects on the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research and therapy (Ilić et al., 2011).
Synthesis and Antimicrobial Activities
- Research Focus : The creation of new 1,2,4-triazole derivatives, which are structurally related to the specified compound, has been a subject of study. These compounds have exhibited significant antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Spectroscopic and Biological Activity
- Research Focus : Studies have been conducted on benzamide derivatives of triazolo[3,4-b][1,3,4]thiadiazole, which are chemically similar to the compound . These studies include characterizing the compounds through spectroscopic methods and assessing their antibacterial and antifungal activities, highlighting their potential in medicinal chemistry (Patel & Patel, 2015).
Biological Activity and Antioxidant Activity
- Research Focus : The synthesis of triazolopyrimidines, which are related to the compound , has been researched for their biological and antioxidant activities. These studies contribute to understanding the compound's potential therapeutic applications (Gilava et al., 2020).
Molecular Structure and Biological Study
- Research Focus : Investigations into the molecular structure of compounds structurally akin to the specified chemical have been conducted. This research includes studying their synthesis, molecular structure, and biological activities, providing insights into potential pharmacological applications (Hwang et al., 2006).
Mechanism of Action
Target of action
1,2,4-triazole compounds are known for their ability to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of action
The mode of action of 1,2,4-triazole compounds can vary widely depending on their specific structure and the target they interact with. They are known for their ability to form hydrogen bonds with their targets due to the presence of nitrogen atoms in the triazole ring .
Biochemical pathways
1,2,4-triazole compounds can affect a variety of biochemical pathways due to their broad range of biological activities. The specific pathways affected would depend on the particular compound and its targets .
Pharmacokinetics
The ADME properties of 1,2,4-triazole compounds can vary widely depending on their specific structure. Some triazole compounds are known to have good bioavailability .
Result of action
The molecular and cellular effects of 1,2,4-triazole compounds can include a variety of outcomes, such as antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular effects .
Action environment
The action, efficacy, and stability of 1,2,4-triazole compounds can be influenced by a variety of environmental factors. These can include the presence of other compounds, pH, temperature, and more .
properties
IUPAC Name |
N-[2-[6-[2-(4-methoxyphenyl)ethylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-31-19-9-7-17(8-10-19)13-15-24-20-11-12-21-26-27-22(29(21)28-20)14-16-25-23(30)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVZGVMQZDSXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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